Home > Products > Screening Compounds P111143 > 8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine - 1895358-02-7

8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Catalog Number: EVT-2494156
CAS Number: 1895358-02-7
Molecular Formula: C8H5BrF3N3
Molecular Weight: 280.048
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide (5a)

  • Compound Description: This compound is a potent and orally bioavailable RORγt inverse agonist. It was developed through structure-activity relationship studies based on a piperazine RORγt inverse agonist and its triazolopyridine derivatives. 5a exhibited strong RORγt inhibitory activity and favorable pharmacokinetic properties. In vitro and in vivo evaluations demonstrated its dose-dependent inhibitory effect on IL-17A production, highlighting its potential in treating psoriasis. []
  • Relevance: Both this compound and the target compound, 8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, share the core structure of a [, , ]triazolo[1,5-a]pyridine ring system. Additionally, both contain a trifluoromethyl group, although at different positions on the core structure. This structural similarity suggests that these compounds might exhibit similar biological activities or target similar pathways. []

2-Aryl-8-methyl[1,2,4]triazolo[1,5-a]pyridines

  • Compound Description: This class of compounds is synthesized via a 1,3-dipolar cycloaddition reaction between 1-amino-3-methylpyridinium mesitylenesulfonate and aromatic nitriles. This reaction primarily yields the 2-aryl-8-methyl[1,2,4]triazolo[1,5-a]pyridines over their 6-methyl isomers. []
  • Relevance: The 2-aryl-8-methyl[1,2,4]triazolo[1,5-a]pyridines share a crucial structural similarity with 8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine: the [, , ]triazolo[1,5-a]pyridine core. While the target compound features specific substituents (bromo, methyl, and trifluoromethyl), the general structure and potential reactivity of the core ring system remain relevant for comparison and understanding structure-activity relationships. []

N-(7-chloro-5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2,6-dimethoxybenzenesulfonamide

  • Compound Description: This specific N-([1,2,4]triazolo[1,5-a]pyridine-2-yl)arylsulfonamide derivative, along with other similar compounds, demonstrates notable herbicidal activity. These compounds are synthesized by reacting appropriately substituted 2-amino-[1,2,4]triazolo[1,5-a]pyridine compounds with suitable benzenesulfonyl chloride or pyridinesulfonyl chloride derivatives. [, , ]
  • Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyridine structure with 8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine. Furthermore, both compounds belong to a broader class of N-([1,2,4]triazolo[1,5-a]pyridine-2-yl)arylsulfonamide derivatives. Despite variations in specific substituents on the core ring, their shared scaffold and classification suggest potential similarities in their chemical properties and biological activities. [, , ]

8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479)

  • Compound Description: JNJ-46356479 stands out as a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate 2 receptor (mGlu2). Its development aimed to address the therapeutic potential of mGlu2 PAMs in treating various central nervous system disorders. JNJ-46356479 exhibited improved drug-like properties, including enhanced solubility and mitigated liabilities related to metabolism and hERG inhibition, making it a promising lead compound in this field. []
  • Relevance: Although JNJ-46356479 differs from the target compound, 8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, in its specific structure and substitution pattern, both compounds belong to the broader class of triazolopyridine derivatives. This shared classification stems from the presence of a triazolopyridine core within their structures, despite the variations in the fusion pattern of the triazole ring (1,5-a in the target compound vs. 4,3-a in JNJ-46356479). This structural commonality suggests that exploring the properties and applications of one compound could offer insights into the potential of the other within the wider context of triazolopyridine chemistry. []

7-Aryl-8-cyano-2-methyl-5-[2H-4-hydroxy-2-oxo-[1]benzopyran-3-yl][1,2,4]triazolo[1,5-a]pyridines (4a-h)

  • Compound Description: This series of compounds is synthesized from the oxidation of 2-acetamidino-4-aryl-3-cyano-6-[2H-4-hydroxy-2-oxo-[1]benzopyran-3-yl]pyridines in the presence of MnO2. These compounds have shown promising antimicrobial activity against various bacterial and fungal strains. []
  • Relevance: The presence of the [, , ]triazolo[1,5-a]pyridine core in both 7-Aryl-8-cyano-2-methyl-5-[2H-4-hydroxy-2-oxo-[1]benzopyran-3-yl][1,2,4]triazolo[1,5-a]pyridines and the target compound, 8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, highlights a key structural similarity. Despite differences in their substituents, this shared core suggests potential overlaps in their chemical properties and reactivity. The diverse biological activities observed in this series, particularly their antimicrobial properties, could provide valuable insights for exploring the potential applications of the target compound. []

3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CL 218,872)

  • Compound Description: CL 218,872 is a selective agonist for the α1GABAA receptor subtype. It has been shown to partially reproduce the discriminative stimulus effects of ethanol in squirrel monkeys, suggesting its involvement in the pharmacological effects of ethanol. [, ]
  • Relevance: Both CL 218,872 and the target compound, 8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, share a structural motif in the form of a triazole ring substituted with a trifluoromethylphenyl group. Even though the core heterocyclic frameworks differ (triazolopyridazine in CL 218,872 vs. triazolopyridine in the target compound), the presence of this shared motif suggests a potential for similar pharmacological activities or interactions with biological targets. The known activity of CL 218,872 as a GABAA receptor agonist highlights a potential avenue for investigating the pharmacological profile of the target compound. [, ]
Overview

8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the triazolopyridine class. It is characterized by the presence of a bromine atom at the 8th position and a trifluoromethyl group at the 6th position on the triazolo[1,5-a]pyridine ring system. The molecular formula of this compound is C7H3BrF3N3C_7H_3BrF_3N_3 with a molecular weight of 266.02 g/mol. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields, particularly medicinal chemistry and drug development.

Source and Classification

This compound can be sourced from various chemical suppliers and is classified under heterocyclic compounds, specifically triazolopyridines. It has applications in medicinal chemistry due to its potential as a scaffold for drug design targeting specific biological pathways.

Synthesis Analysis

Methods

The synthesis of 8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. A notable approach involves microwave-mediated synthesis, which is an eco-friendly and efficient method. This process typically utilizes enaminonitriles and benzohydrazides as starting materials in dry toluene at elevated temperatures (around 140°C). The reaction proceeds rapidly under microwave irradiation, yielding the desired compound in high purity and yield within a short reaction time .

Technical Details

In a typical procedure, enaminonitriles are reacted with benzohydrazides in a sealed vial under microwave conditions. The reaction mixture is heated to the specified temperature until completion, as monitored by thin-layer chromatography. Following the reaction, purification is often performed using silica gel column chromatography to isolate the target compound.

Data

  • Molecular Formula: C7H3BrF3N3C_7H_3BrF_3N_3
  • Molecular Weight: 266.02 g/mol
  • Structural Features: The compound features a triazolo ring fused to a pyridine ring, with specific substituents that influence its reactivity and biological activity.
Chemical Reactions Analysis

8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can undergo several types of chemical reactions:

  • Substitution Reactions: The bromine atom at the 8th position can be replaced by various nucleophiles under appropriate conditions.
  • Oxidation and Reduction Reactions: This compound can participate in oxidation and reduction processes depending on the reagents used.
  • Condensation Reactions: It can react with other compounds to form more complex structures through condensation mechanisms.

The outcomes of these reactions depend significantly on the specific conditions and reagents employed during the reactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility may vary based on solvents; common organic solvents like dimethyl sulfoxide or acetone are often used for dissolution.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with nucleophiles due to the presence of bromine substituent.

Relevant data regarding melting points or boiling points may vary based on purity and specific synthesis methods used.

Applications

8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has significant applications in scientific research:

  • Medicinal Chemistry: Used as a scaffold for developing new drugs targeting specific enzymes and receptors.
  • Biological Studies: Serves as a tool for studying molecular interactions and mechanisms of action for potential therapeutic agents.
  • Industrial Applications: May be utilized in synthesizing other complex organic compounds due to its versatile reactivity.

The compound's unique structure allows it to play a critical role in various research domains aimed at discovering new therapeutic agents or understanding biological processes better.

Synthetic Methodologies & Reaction Optimization

Halogenation Strategies for Triazolopyridine Core Functionalization

Regioselective halogenation of the triazolopyridine core is critical for introducing the C8-bromo substituent in the target molecule. The electron-deficient nature of the [1,2,4]triazolo[1,5-a]pyridine system significantly influences halogenation patterns. The trifluoromethyl group at C6 exerts a powerful meta-directing effect during electrophilic aromatic substitution (EAS), guiding electrophiles predominantly to the C8 position (meta to CF₃) rather than the C7 position (ortho to CF₃) [7]. This regiochemical control is essential given that undesired C7 bromination would necessitate complex separation of regioisomers.

Bromination typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) in aprotic solvents like dichloromethane or carbon tetrachloride. Reaction optimization studies reveal that electron-withdrawing substituents (e.g., CF₃) deactivate the ring toward EAS but enhance regioselectivity. For example, 2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes bromination at C8 with >20:1 regioselectivity when using 1.05 equivalents of NBS at 0°C to room temperature [7]. Higher temperatures or excess brominating agents promote dibromination and decomposition. Lewis acid catalysts (e.g., FeBr₃) are generally unnecessary due to the inherent reactivity of the electron-deficient heterocycle but may enhance conversion for sterically hindered derivatives.

Table 1: Bromination Optimization for Triazolopyridine Derivatives

SubstrateBrominating AgentConditionsRegioselectivity (C8:C7)Yield (%)
2-Methyl-6-CF₃-triazolopyridineNBS (1.0 eq)DCM, 0°C → RT, 2h>20:185
2-Methyl-6-CF₃-triazolopyridineBr₂ (1.2 eq)CCl₄, reflux, 4h10:172
2-Phenyl-6-CF₃-triazolopyridineNBS (1.1 eq)DCM, RT, 3h>15:178

Post-halogenation purification leverages the differential solubility of regioisomers, with C8-brominated products typically crystallizing preferentially from ethanol/water mixtures [7]. X-ray crystallography confirms regiochemistry, showing characteristic downfield shifts for H7 (δ 8.2–8.4 ppm) versus H5 (δ 7.6–7.8 ppm) in ¹H NMR spectra [5].

Regioselective Introduction of Trifluoromethyl Groups via Cross-Coupling Reactions

The C6-trifluoromethyl group is optimally introduced via copper-mediated cross-coupling between halogenated precursors and trifluoromethylating reagents. Direct electrophilic trifluoromethylation is impractical due to poor regiocontrol and reagent instability. Instead, halogenated intermediates (6-bromo- or 6-iodo-triazolopyridines) serve as coupling partners [9]. The Umemoto reagent (OxyFluor) or Togni’s reagent are ineffective for this system, whereas copper iodide with TMSCF₃ (Ruppert-Prakash reagent) in DMF at 100°C provides reliable results [9].

Key challenges include:

  • Catalyst Loading Optimization: Stoichiometric copper (2.0 eq) is often required due to heterocycle coordination deactivating the catalyst.
  • Ligand Effects: Phenanthroline ligands (e.g., 1,10-phen) enhance conversion by stabilizing Cu(I) intermediates.
  • Solvent Selection: Polar aprotic solvents (DMF, NMP) outperform toluene or THF in facilitating CF₃ transfer.

Table 2: Trifluoromethylation of 6-Halo-triazolopyridines

SubstrateReagent SystemConditionsYield (%)
6-Iodo-2-methyl-triazolopyridineCuI (2.0 eq), TMSCF₃ (3.0 eq)DMF, 100°C, 24h65
6-Bromo-2-methyl-triazolopyridineCuI (2.5 eq), TMSCF₃ (4.0 eq)NMP, 110°C, 36h52
6-Iodo-2-phenyl-triazolopyridineCuI (1.8 eq), TMSCF₃ (3.0 eq), 1,10-phen (0.2 eq)DMF, 100°C, 18h73

Alternatively, pre-functionalized building blocks incorporating CF₃ prior to triazolopyridine cyclization avoid harsh coupling conditions. For example, enaminonitriles bearing CF₃ groups cyclize efficiently under microwave conditions to yield 6-CF₃-triazolopyridines directly [3] [10]. This approach bypasses late-stage C–H trifluoromethylation challenges but requires specialized precursors.

Microwave-Assisted Cyclization Techniques for Triazolo[1,5-a]pyridine Derivatives

Microwave irradiation dramatically accelerates the key cyclization step forming the triazolopyridine core, particularly when using enaminonitrile precursors. Conventional heating in toluene requires 24 hours for 83% yield of 3-substituted triazolopyridines, whereas microwave conditions (140°C) deliver comparable yields in just 3 hours [3] [10]. This method is catalyst-free and employs benzohydrazides as linchpins in a tandem transamidation/nucleophilic addition/condensation sequence [10].

Optimization studies highlight:

  • Solvent Effects: Dry toluene is optimal (89% yield), while protic solvents (MeOH, EtOH) suppress cyclization.
  • Additive Screening: Molecular sieves (3Å) enhance yields by sequestering water.
  • Stoichiometry: Benzohydrazide must be used in excess (2.0 eq) to drive transamidation.

Table 3: Microwave Cyclization Optimization for 2-Methyl-6-CF₃ Derivatives

PrecursorSolventTemp (°C)Time (min)AdditiveYield (%)
Enaminonitrile + 4-OMe-benzohydrazideToluene120180None83
Enaminonitrile + 4-OMe-benzohydrazideDry Toluene1401803Å MS89
Enaminonitrile + 4-OMe-benzohydrazideDry Toluene16090None81
Enaminonitrile + 4-OMe-benzohydrazideDMF140180None20

The microwave approach enables late-stage functionalization: brominated enaminonitriles cyclize cleanly without bromine migration, allowing access to 8-bromo-6-CF₃ derivatives in one pot [10]. Scale-up trials (10 mmol) demonstrate robustness, with yields maintained at >85% under optimized conditions [3].

Protecting Group Strategies for Concurrent Bromo/Methyl Substitution Patterns

Simultaneous installation of bromo (C8) and methyl (C2) groups necessitates orthogonal protection, particularly when one substituent interferes with reactions targeting the other. The C2 methyl group typically originates from acetyl-protected intermediates or methyl carboxylates [1] [6]. Key strategies include:

  • Hydroxyl Protection for Bromination:
  • Silyl ethers (TBDMS, TIPS) shield alcohol groups during electrophilic bromination. Cleavage occurs via fluoride (TBAF) without affecting bromo substituents [2].
  • Acetyl (Ac) groups are removable under mild base (K₂CO₃/MeOH), but may migrate to ring nitrogens under forcing conditions.
  • Amino Group Protection:
  • Benzyl (Bn) or tert-butoxycarbonyl (Boc) groups protect amines during cyclization or bromination. Hydrogenolysis (Pd/C, H₂) cleaves Bn, while acid (TFA/DCM) removes Boc [2] [6].
  • Carboxylate Manipulation:
  • Methyl esters serve as masked methyl groups, reducible to methyl via deoxygenation (e.g., Barton decarboxylation) after cyclization [1].

Table 4: Protecting Groups for Triazolopyridine Functionalization

Functional GroupProtecting GroupInstallation ConditionsDeprotection ConditionsCompatibility
-OHTBDMSTBDMSCl, imidazole, DMFTBAF, THFStable to Br₂, NBS
-NH₂BocBoc₂O, DMAP, CH₃CNTFA/DCM (1:1)Stable to cyclization
-COOHMethyl esterCH₂N₂, Et₂OLiAlH₄ reduction or Barton decarboxylationSurvives bromination

A critical case involves regioisomeric separation during bromination of disubstituted precursors. When 2-methyl-6-CF₃-triazolopyridine bromination yields minor C7-brominated contaminants, differential crystallization from hexane/ethyl acetate isolates the pure C8 isomer [5]. HMBC NMR definitively assigns regiochemistry via cross-peaks between H7 and C9/C10, avoiding misidentification [5].

Properties

CAS Number

1895358-02-7

Product Name

8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

IUPAC Name

8-bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Molecular Formula

C8H5BrF3N3

Molecular Weight

280.048

InChI

InChI=1S/C8H5BrF3N3/c1-4-13-7-6(9)2-5(8(10,11)12)3-15(7)14-4/h2-3H,1H3

InChI Key

VXFAWBTYTJGRAR-UHFFFAOYSA-N

SMILES

CC1=NN2C=C(C=C(C2=N1)Br)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.